molecular formula C11H16FNO2 B12495772 2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol

2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol

Cat. No.: B12495772
M. Wt: 213.25 g/mol
InChI Key: XLZXGOVAEQIHGW-UHFFFAOYSA-N
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Description

2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol is an organic compound characterized by the presence of a fluorophenyl group attached to an aminoethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol typically involves the reaction of 4-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction can produce 4-fluorobenzyl alcohol or 4-fluorobenzylamine derivatives.

Scientific Research Applications

2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the aminoethoxyethanol moiety facilitates its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A precursor in the synthesis of 2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol.

    4-Fluorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    2-(2-{[(4-Chlorophenyl)methyl]amino}ethoxy)ethanol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

2-(2-{[(4-Fluorophenyl)methyl]amino}ethoxy)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications. The combination of the fluorophenyl group with the aminoethoxyethanol moiety makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[2-[(4-fluorophenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C11H16FNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2

InChI Key

XLZXGOVAEQIHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOCCO)F

Origin of Product

United States

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